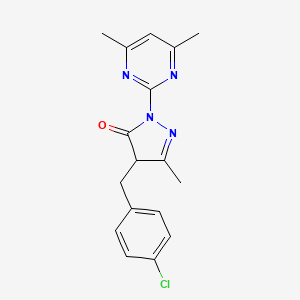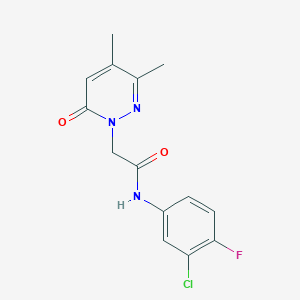
1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one, also known as chalcone derivative, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one is not fully understood. However, studies have suggested that this compound derivatives exert their biological effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. Chalcone derivatives have been found to inhibit the activity of various enzymes, including cyclooxygenase, lipoxygenase, and tyrosinase. Chalcone derivatives have also been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. In addition, this compound derivatives have been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one in lab experiments is its potential as a drug candidate for the treatment of various diseases. Chalcone derivatives have been found to exhibit potent biological activities, making them attractive candidates for drug development. However, one of the limitations of using this compound derivatives in lab experiments is their potential toxicity. Studies have shown that this compound derivatives can exhibit cytotoxicity towards normal cells, highlighting the need for further research to determine their safety and efficacy.
Orientations Futures
There are several future directions for the research on 1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one. One direction is to investigate the structure-activity relationship of this compound derivatives to identify more potent and selective compounds for drug development. Another direction is to explore the potential of this compound derivatives as fluorescent probes for bioimaging applications. Additionally, further research is needed to determine the safety and efficacy of this compound derivatives in vivo, as well as their potential as drug candidates for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one can be achieved through various methods, including the Claisen-Schmidt condensation reaction, aldol condensation reaction, and Knoevenagel condensation reaction. Among these methods, the Knoevenagel condensation reaction is the most commonly used method for the synthesis of this compound derivatives.
Applications De Recherche Scientifique
1-(4-biphenylyl)-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound derivatives have been investigated for their anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. In pharmacology, this compound derivatives have been studied for their potential as drug candidates for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In material science, this compound derivatives have been explored for their potential as organic semiconductors and fluorescent probes.
Propriétés
IUPAC Name |
(E)-3-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O/c33-30(26-18-16-24(17-19-26)23-10-4-1-5-11-23)21-20-27-22-29(25-12-6-2-7-13-25)32(31-27)28-14-8-3-9-15-28/h1-21,29H,22H2/b21-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFCNWJRTXNGKJ-QZQOTICOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(N=C1/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,2R*,6S*,7S*)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5414539.png)
![3-{[1-(2-methyl-4-pyrimidinyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5414559.png)
![2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5414565.png)
![ethyl 2-[4-(benzyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5414569.png)
![N~3~-[5-({4-[(2-oxopyrrolidin-1-yl)methyl]piperidin-1-yl}carbonyl)pyridin-2-yl]-beta-alaninamide](/img/structure/B5414576.png)
![1-allyl-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5414584.png)
![N-{1,1-dimethyl-2-[3-(4-morpholinyl)-1-piperidinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5414587.png)

![3-(4-nitrophenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5414595.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(5-methyl-2-furyl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5414607.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5414621.png)
![3-(butylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5414627.png)
